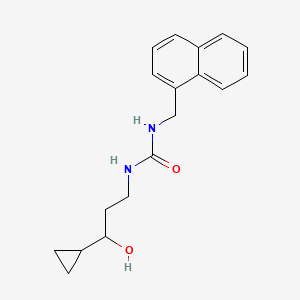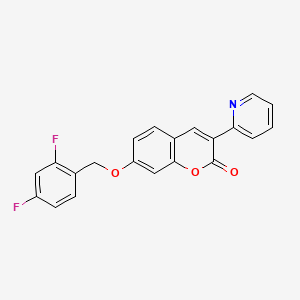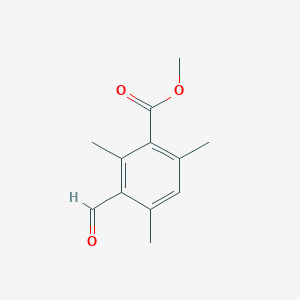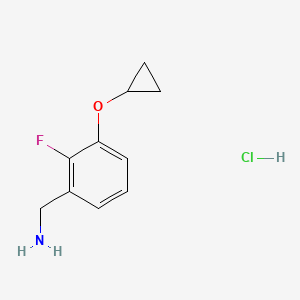
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental and Biological Monitoring
PAH Exposure Assessment : Research indicates the significance of monitoring environmental pollutants like PAHs due to their ubiquitous presence and potential health hazards. For instance, urinary monohydroxy polycyclic aromatic hydrocarbons (OH-PAHs) have been used as biomarkers to assess human exposure to PAHs, providing insights into the extent of exposure across different populations (Zheng Li et al., 2008).
Genetic Polymorphisms and PAH Metabolism : Studies have also focused on how genetic variations, specifically polymorphisms in enzymes like cytochrome P450 and glutathione S-transferases, affect the metabolism of PAHs and their levels in the body. This research has implications for understanding individual susceptibilities to PAH exposure (C. Y. Lee et al., 2001).
Exposure Evaluation and Health Implications
Occupational Exposure : Investigations into occupational settings, such as coke oven and aircraft maintenance workers, highlight the significance of monitoring PAH exposure due to its potential health risks. Determining the levels of PAH metabolites in urine can serve as a non-invasive method to evaluate exposure levels and risks associated with specific work environments (Hongkai Zhu et al., 2021).
Health Risk Associations : Research has also explored the associations between PAH exposure and various health risks, including cardiovascular diseases and cancer. The measurement of urinary biomarkers of PAH exposure, such as 1-hydroxypyrene, provides evidence of the potential link between environmental pollutants and adverse health outcomes (Mahsa Ranjbar et al., 2015).
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-8-9-14)10-11-19-18(22)20-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,14,17,21H,8-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQRCXEPDVPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2727017.png)


![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol](/img/structure/B2727022.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2727025.png)
![4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2727027.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)

